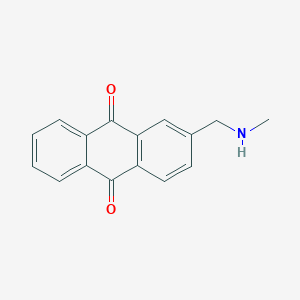
4-Chlorobutyl 2-bromo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobutyl 2-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a chlorine atom attached to a butyl group and a methylpropanoate group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutyl 2-bromo-2-methylpropanoate typically involves the esterification of 4-chlorobutanol with 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorobutyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 4-chlorobutanol and 2-bromo-2-methylpropanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide, both in aqueous solutions.
Major Products
Nucleophilic Substitution: Products include 4-chlorobutyl derivatives with various functional groups replacing the bromine atom.
Elimination Reactions: The major product is an alkene, specifically 4-chlorobutene.
Hydrolysis: The products are 4-chlorobutanol and 2-bromo-2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
4-Chlorobutyl 2-bromo-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals, including surfactants, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of 4-Chlorobutyl 2-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the ester functionality allows for hydrolysis and other ester-specific reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-2-methylpropanoic acid: Shares the same bromo-methylpropanoate moiety but lacks the chlorobutyl group.
4-Chlorobutanol: Contains the chlorobutyl group but lacks the bromo-methylpropanoate moiety.
2-Bromo-2-methylpropanoate esters: Various esters with different alkyl groups replacing the chlorobutyl group.
Uniqueness
4-Chlorobutyl 2-bromo-2-methylpropanoate is unique due to the presence of both a bromine and a chlorine atom, which imparts distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C8H14BrClO2 |
|---|---|
Peso molecular |
257.55 g/mol |
Nombre IUPAC |
4-chlorobutyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C8H14BrClO2/c1-8(2,9)7(11)12-6-4-3-5-10/h3-6H2,1-2H3 |
Clave InChI |
HSJCJQORNRQUFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCCCCCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)
![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)

![3-Phenylbenzo[d]isoxazol-6-amine](/img/structure/B12961223.png)
![2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12961228.png)





